2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-13-7-8-14(2)18-17(13)22-19(27-18)23(3)12-15(25)20-9-5-11-24-16(26)6-4-10-21-24/h4,6-8,10H,5,9,11-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXJKELTXGOUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide (CAS Number: 1396782-99-2) is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure includes a benzo[d]thiazole moiety, which is known for various biological activities, and a pyridazin derivative that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 359.5 g/mol. The structural characteristics are crucial for understanding its biological activity, as they influence interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 359.5 g/mol |
| CAS Number | 1396782-99-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The benzo[d]thiazole core is known to bind to various biological targets, potentially modulating pathways involved in cellular signaling and metabolic processes.
- Receptor Interaction : The compound may exhibit agonistic or antagonistic properties at certain receptors, similar to other benzo[d]thiazole derivatives which have been shown to interact with benzodiazepine receptors .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in cancer cell proliferation or microbial growth, indicating potential anticancer and antimicrobial properties .
Biological Activity Studies
Recent research has focused on evaluating the biological activity of similar compounds, providing insights into the potential effects of this compound.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives containing the benzo[d]thiazole moiety have shown significant antiproliferative effects against breast and lung cancer cells .
Antimicrobial Activity
Research indicates that related thiazole compounds possess antimicrobial properties. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Case Studies
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structural framework exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications to the thiazole structure enhanced antibacterial efficacy, supporting further exploration of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
